molecular formula C6H9F2NO2 B1403534 (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid CAS No. 1363384-65-9

(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid

Cat. No. B1403534
M. Wt: 165.14 g/mol
InChI Key: VUQFCVHLMDDEJL-YFKPBYRVSA-N
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Description

“(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms. The “2S” and “4,4-Difluoro-2-methyl” in the name suggest that the compound has a specific stereochemistry and functional groups.


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrrolidine ring, with the various substituents (the fluorine atoms, the methyl group, and the carboxylic acid group) attached at the specified positions. The exact structure would depend on the stereochemistry at the 2-position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could participate in acid-base reactions, and the C-F bonds could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of fluorine atoms could influence its polarity and the carboxylic acid group could contribute to its acidity .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid and its derivatives are important in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds can be synthesized with high yield through the double fluorination of N-protected hydroxyproline, demonstrating their utility as synthons in medicinal applications (Singh & Umemoto, 2011).

Catalysis in Organic Synthesis

This compound is also involved in the synthesis of other organic compounds. For instance, the compound and its variants play a role in the stereoselective preparation of amino carboxylic acid derivatives. These derivatives are subsequently used in the construction of complex organic molecules, highlighting the versatility of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid in synthetic chemistry (Yoshinari et al., 2011).

Application in Chromatography and Detection

The compound is also found to be useful in derivatization for high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application is significant in analytical chemistry, particularly for the sensitive detection of various compounds (Morita & Konishi, 2002).

Organocatalysis

Another application is in organocatalysis. Derivatives of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid are used as catalysts in asymmetric Michael additions of ketones to nitroalkenes, offering a new perspective in the field of catalysis (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if it has bioactive properties, to materials science if it has unique physical properties .

properties

IUPAC Name

(2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c1-5(4(10)11)2-6(7,8)3-9-5/h9H,2-3H2,1H3,(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQFCVHLMDDEJL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC(CN1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303449
Record name 4,4-Difluoro-2-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid

CAS RN

1363384-65-9
Record name 4,4-Difluoro-2-methyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363384-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoro-2-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
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